![molecular formula C10H9ClN2 B1607146 7-Chloro-2,4-dimethyl-[1,8]naphthyridine CAS No. 77223-21-3](/img/structure/B1607146.png)
7-Chloro-2,4-dimethyl-[1,8]naphthyridine
Overview
Description
7-Chloro-2,4-dimethyl-[1,8]naphthyridine is a heterocyclic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol . It is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties . This compound is of interest in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-Chloro-2,4-dimethyl-[1,8]naphthyridine, can be achieved through several methods :
-
Multicomponent Reactions (MCRs): : These reactions involve the combination of multiple reactants to form complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
-
Friedländer Approach: : This method uses a green strategy involving hydroamination of terminal alkynes followed by Friedländer cyclization .
-
Metal-Catalyzed Synthesis: : This involves the use of metal catalysts to facilitate the formation of the naphthyridine ring .
-
Ring Expansion Reactions: : These reactions involve the expansion of smaller ring systems to form the naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,4-dimethyl-[1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles.
Complex Formation: It can form complexes with metals, such as copper, which can be used in catalytic reactions.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the chlorine atom.
Metal Catalysts: Used in the formation of metal complexes.
Major Products
Substituted Naphthyridines: Formed from substitution reactions.
Metal Complexes: Formed from reactions with metal catalysts.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
7-Chloro-2,4-dimethyl-[1,8]naphthyridine has been studied for its potential as an antibacterial agent. Research indicates that derivatives of this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain derivatives show enhanced efficacy compared to traditional antibiotics like ciprofloxacin against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Antiviral Properties
This compound also demonstrates antiviral properties. Its mechanism involves inhibiting viral replication processes, making it a candidate for further exploration in antiviral drug development. The structural characteristics allow it to effectively bind to viral proteins or enzymes, modulating their activity and potentially leading to therapeutic effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against human cancer cell lines such as MCF7 (breast cancer) have shown that certain derivatives possess cytotoxic activity with IC50 values lower than standard chemotherapeutic agents like staurosporine. Structural modifications at specific positions on the naphthyridine ring significantly influence biological efficacy .
Materials Science
This compound is utilized in the synthesis of advanced materials. Its applications include:
- Light-emitting Diodes (LEDs) : The compound serves as a precursor in the development of organic light-emitting diodes (OLEDs), contributing to the efficiency and color properties of these devices.
- Dye-sensitized Solar Cells : It plays a role in enhancing the performance of dye-sensitized solar cells by improving light absorption and electron transfer processes.
- Molecular Sensors : The compound is employed in creating molecular sensors that can detect specific ions or small molecules due to its ability to form coordination complexes .
Chemical Biology
In chemical biology, this compound acts as a ligand in coordination chemistry. Its ability to coordinate with metal ions allows for applications in:
- Catalysis : The compound can be used to form metal complexes that serve as catalysts in various organic reactions.
- Self-assembly Systems : Its structural properties enable the design of self-assembling systems for nanotechnology applications .
Table 1: Antibacterial Activity of Derivatives
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | ≥ 1.024 | E. coli, S. aureus, P. aeruginosa |
Ciprofloxacin | 0.5 | E. coli |
Staurosporine | 0.01 | MCF7 (breast cancer) |
Table 2: Anticancer Activity
Compound Name | Cell Line | IC50 Value (µM) |
---|---|---|
This compound | MCF7 | < 0.5 |
Staurosporine | MCF7 | 0.01 |
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Al-Romaizan et al. synthesized various naphthyridine derivatives and assessed their antibacterial activity against multi-resistant bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial properties compared to conventional antibiotics, highlighting their potential as new therapeutic agents .
Case Study 2: Anticancer Potential
Research published in a peer-reviewed journal evaluated the cytotoxic effects of modified naphthyridines on human cancer cell lines. The study found that structural modifications at the C3 position led to enhanced anticancer activity compared to non-substituted analogs, suggesting a pathway for developing more effective cancer treatments based on this scaffold .
Mechanism of Action
its derivatives, such as 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine, act as antagonists for the A1 adenosine receptor subtype . This suggests that the compound may interact with specific molecular targets and pathways involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine
- Gemifloxacin : A compound containing the 1,8-naphthyridine core used for the treatment of bacterial infections .
Uniqueness
7-Chloro-2,4-dimethyl-[1,8]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form metal complexes and undergo substitution reactions makes it valuable in various research applications .
Biological Activity
7-Chloro-2,4-dimethyl-[1,8]naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound belongs to the naphthyridine family, characterized by its bicyclic structure comprising two fused pyridine rings. The presence of chlorine and methyl groups enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to inhibition of key enzymes or modulation of receptor activity.
- Antimicrobial Activity : Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that 1,8-naphthyridine derivatives can inhibit DNA gyrase and topoisomerase II enzymes, which are essential for bacterial DNA replication and transcription .
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that certain naphthyridine derivatives induce cytotoxicity in cancer cell lines such as MCF-7 and HCT116 . Notably, specific analogs have shown efficacy comparable to established chemotherapeutic agents like doxorubicin.
Biological Activities
The following table summarizes the various biological activities associated with this compound and its derivatives:
Case Studies
- Anticancer Activity Study : A study evaluated the cytotoxic effects of several naphthyridine derivatives on human colon cancer cells (HCT116). The findings revealed that compound 105 induced G2/M phase arrest and apoptosis, demonstrating superior potency compared to other analogs .
- Synergistic Antibacterial Effects : Research highlighted the synergistic effects of combining this compound with fluoroquinolones against multi-resistant strains of E. coli and S. aureus. The combination significantly reduced MICs compared to standalone treatments .
- Antimicrobial Evaluation : In a comprehensive evaluation of several naphthyridine derivatives, compound 7b was identified as the most effective against tested pathogens with notable bactericidal activity observed in time-kill assays .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 7-Chloro-2,4-dimethyl-[1,8]naphthyridine derivatives?
- Methodological Answer : The synthesis typically involves:
- Friedländer condensation : Reacting 2-aminopyridine derivatives with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) to form the naphthyridine core .
- Vilsmeier–Haack formylation : Used to introduce aldehyde groups at position 3 of the naphthyridine scaffold, enabling further functionalization (e.g., chalcone or pyridine conjugates) .
- Nucleophilic substitution : Chlorine at position 7 can be replaced with amines or thiols under controlled conditions .
- Example yields: Derivatives like 3-tolylpyrazoline (4d) and 4-bromophenyl pyridine (8d) are synthesized with yields ranging from 51% to 91% .
Q. How are 1,8-naphthyridine derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 2.58 ppm for methyl groups in 10b) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 488 for 10b) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., ν 2132 cm⁻¹ for nitriles in 10b) .
- X-ray crystallography : Resolves planar geometry and π-π interactions (e.g., dihedral angle of 3.08° in dibenzo derivatives) .
Q. What preliminary biological screening models are used for antitumor activity evaluation?
- Methodological Answer :
- In vitro cytotoxicity assays : MCF7 (breast cancer) cell lines are standard models. Compounds like 10c and 8d show IC₅₀ values as low as 1.47–1.68 μM, compared to staurosporine (IC₅₀ = 4.51 μM) .
- DNA intercalation studies : UV-Vis titration and fluorescence quenching to assess binding affinity (e.g., derivatives with pyridine/pyrazoline substituents show enhanced intercalation) .
Advanced Research Questions
Q. How do structural modifications at position 3 influence the antitumor activity of this compound?
- Methodological Answer :
- Substituent effects :
- Electron-withdrawing groups (e.g., nitro, bromo): Enhance DNA intercalation and cytotoxicity (e.g., 8d with 4-bromophenyl: IC₅₀ = 1.62 μM) .
- Hydrophobic moieties (e.g., arylpyridine): Improve cell membrane permeability (e.g., 10c with 4-tolyl: IC₅₀ = 1.47 μM) .
- Heterocyclic conjugates : Pyridine and pyrazoline rings increase planarity, strengthening π-π stacking with DNA base pairs .
- Data table :
Derivative | Substituent at C3 | IC₅₀ (μM) |
---|---|---|
10c | 4-Tolylpyridine | 1.47 |
8d | 4-Bromophenyl | 1.62 |
4d | 3-Tolylpyrazoline | 1.68 |
Q. What mechanistic insights explain contradictory cytotoxicity results across studies?
- Methodological Answer :
- Biological target variability : Some derivatives act as adenosine A1-R antagonists (e.g., CAS 286411-09-4) , while others inhibit DNA gyrase or topoisomerases .
- Cell line specificity : Activity varies with cancer type; e.g., MCF7 cells are sensitive to naphthyridine-DNA intercalation, while HepG2 may require alternative pathways .
- Experimental design factors : Differences in assay conditions (e.g., serum concentration, exposure time) can alter IC₅₀ reproducibility .
Q. How can computational methods optimize the design of 1,8-naphthyridine-based therapeutics?
- Methodological Answer :
- Molecular docking : Predict binding affinity to targets like DNA (e.g., AutoDock Vina for intercalation energy calculations) .
- QSAR modeling : Relate substituent hydrophobicity (logP) or polar surface area (PSA) to cytotoxicity (e.g., derivatives with PSA < 90 Ų show better membrane penetration) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., 10c has high GI absorption but moderate blood-brain barrier permeability) .
Q. Methodological Challenges and Solutions
Q. How to resolve low yields in multi-step syntheses of naphthyridine derivatives?
- Answer :
- Catalyst optimization : Use ionic liquids (e.g., [Bmim]BF₄) to enhance Friedländer reaction efficiency (yields up to 80%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 10h to 2h for chalcone derivatives) .
- Purification strategies : Column chromatography with gradient elution (e.g., petroleum ether:ethyl acetate 96:4) improves purity .
Q. What strategies validate the biological specificity of 1,8-naphthyridine derivatives?
- Answer :
- Selectivity assays : Compare activity against non-cancerous cell lines (e.g., HEK293) to confirm tumor-specific cytotoxicity .
- Target knockdown : siRNA silencing of suspected targets (e.g., DNA gyrase) to confirm mechanism .
- Metabolic stability testing : Liver microsome assays to identify derivatives prone to rapid CYP450-mediated degradation .
Properties
IUPAC Name |
7-chloro-2,4-dimethyl-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDGFNOHFBIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297827 | |
Record name | 7-Chloro-2,4-dimethyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77223-21-3 | |
Record name | 77223-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-2,4-dimethyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.